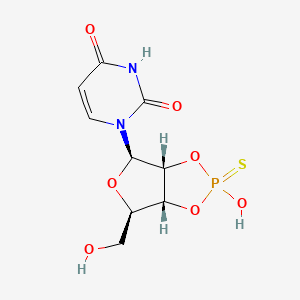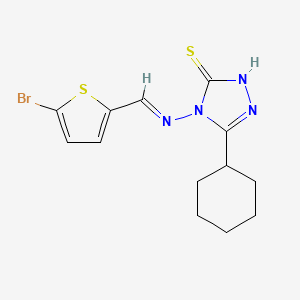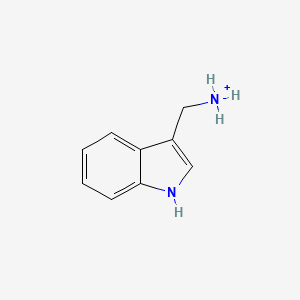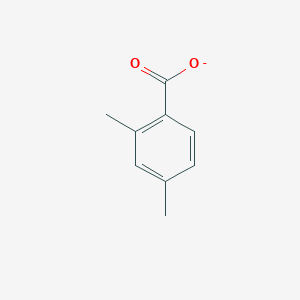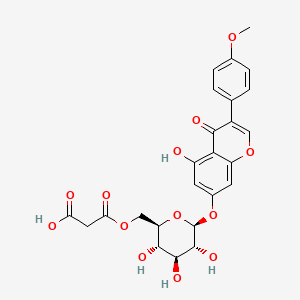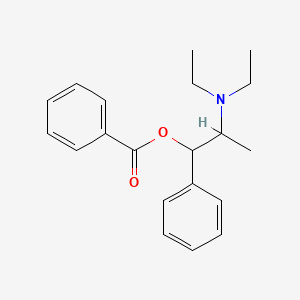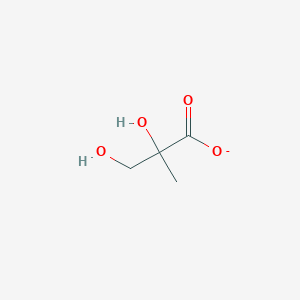
2,3-Dihydroxy-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydroxy-2-methylpropanoate is a hydroxy monocarboxylic acid anion. It derives from a propionate. It is a conjugate base of a 2,3-dihydroxy-2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
Enantiomer Preparation and Analysis
Optically pure samples of enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate have been prepared through chromatographic separation, hydrolysis, and methylation. Their absolute stereochemistries were established by converting them into 3-O-acetyl derivatives, with NMR and CG-MS methods used to determine the optical purities of the diols (Rodriguez, Markey, & Ziffer, 1993).
Hydrothermal Degradation and Kinetics
Research has studied the equilibrium and dehydration reaction of 1,3-dihydroxy-2-propanone and 2,3-dihydroxypropanal under hydrothermal conditions, leading to the production of methylglyoxal. This investigation provides insights into the conversion mechanisms of these C-3 compounds (Bonn, Rinderer, & Bobleter, 1985).
Chemical Synthesis
The chemical synthesis of different compounds utilizing this compound has been explored. For example, the synthesis of both enantiomers of methyl 3-methyloctanoate, a key component for the scent of African orchids, starting from enantiomers of methyl 3-hydroxy-2-methylpropanoate, has been reported. This research contributes to the field of fragrance and flavor science (Kitahara, Hyun, Tamogami, & Kaiser, 1994).
Metal Complex Formation
Studies have also been conducted on the stability constants of complex species formed between various divalent transition metals and the anions of 2,3-dihydroxy-2-methylpropanoic acid. Such research is significant in the context of coordination chemistry and metal complex formation (Powell & Kulprathipanja, 1974).
Biocatalytic Applications
There have been developments in the biocatalytic transesterification reactions on aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates. Such studies are crucial for understanding enzyme-mediated chemical transformations and their applications in synthetic chemistry (Kumar et al., 2015).
Natural Occurrence and Extraction
Research has focused on naturally occurring compounds related to this compound, such as the isolation of methyl 3-carboxy-2-carboxymethyl-2-hydroxypropanoate from Dioscorea opposita Thunb., contributing to the field of natural product chemistry (Li, Wang, Fu, & Liu, 2007).
Eigenschaften
Molekularformel |
C4H7O4- |
|---|---|
Molekulargewicht |
119.1 g/mol |
IUPAC-Name |
2,3-dihydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7)/p-1 |
InChI-Schlüssel |
DGADNPLBVRLJGD-UHFFFAOYSA-M |
Kanonische SMILES |
CC(CO)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1242686.png)
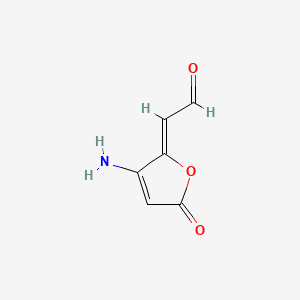

![(3R,3'R,4'S,6'R,8'S,8'aS)-8'-[1-azocanyl(oxo)methyl]-5-[2-(1-cyclohexenyl)ethynyl]-6'-[4-(2-hydroxyethoxy)phenyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1242693.png)

